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Thallium(III) hydroxide

Cat. No.: B1258935
M. Wt: 255.41 g/mol
InChI Key: GEPJDKDOADVEKE-UHFFFAOYSA-K
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Description

Thallium(III) Hydroxide, with the chemical formula Tl(OH)3, is a white solid and the hydroxide form of trivalent thallium . It is characterized as a very weak base that only dissociates to release the thallium(III) ion (Tl³⁺) under strongly acidic conditions . In laboratory settings, it can be prepared through the reaction of thallium(III) chloride with sodium hydroxide or via the electrochemical oxidation of thallium(I) in alkaline conditions . This compound is of significant research value, particularly in the field of toxicology, for investigating the mechanisms of thallium toxicity. As the main Tl³⁺ species in aqueous solutions, this compound has been shown to impair the glutathione-dependent antioxidant defense system in vitro . Studies indicate that it can cause oxidation of reduced glutathione (GSH) and inhibit the activity of key antioxidant enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR), providing a mechanistic basis for the oxidative stress associated with thallium intoxication . The toxicity of thallium is a critical area of study, as it is a non-essential heavy metal more toxic than mercury, cadmium, or lead . Its ability to replace potassium (K⁺) in biological systems leads to widespread mitochondrial dysfunction and multi-organ damage . Researchers employ this compound in various models, from simple organisms to human-derived cell systems, to elucidate these pathways and develop potential therapeutic interventions . This compound is supplied for research applications only. It is strictly not for diagnostic, therapeutic, or any human use. Handling must be conducted by trained personnel in appropriately controlled laboratory settings, in full compliance with local health and safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O3Tl B1258935 Thallium(III) hydroxide

Properties

Molecular Formula

H3O3Tl

Molecular Weight

255.41 g/mol

IUPAC Name

thallium(3+);trihydroxide

InChI

InChI=1S/3H2O.Tl/h3*1H2;/q;;;+3/p-3

InChI Key

GEPJDKDOADVEKE-UHFFFAOYSA-K

Canonical SMILES

[OH-].[OH-].[OH-].[Tl+3]

Synonyms

thallium(III) hydroxide

Origin of Product

United States

Synthesis and Preparation Methodologies for Thallium Iii Hydroxide

Precipitation-Based Synthetic Routes

Precipitation methods are foundational in the synthesis of Thallium(III) hydroxide (B78521), leveraging the low solubility of the compound in aqueous solutions under specific conditions.

Reaction of Thallium(III) Halides with Hydroxide Sources

A primary and well-documented method for synthesizing Thallium(III) hydroxide involves the reaction of a thallium(III) halide with a strong base. The most common variant of this synthesis uses Thallium(III) chloride (TlCl₃) and a hydroxide source like sodium hydroxide (NaOH). wikipedia.orgwikiwand.com The reaction proceeds via a precipitation mechanism, driven by the high solubility of the thallium halide precursor and the basicity of the hydroxide source, which facilitates the formation of the insoluble this compound.

The general chemical equation for this reaction is: TlCl₃ + 3NaOH → Tl(OH)₃↓ + 3NaCl

Successful synthesis requires careful control of experimental parameters to ensure complete precipitation and to avoid the formation of undesired byproducts. Key conditions include maintaining a high pH (≥12) to ensure full deprotonation of the hydroxyl groups and conducting the reaction at room temperature (20–25°C) to prevent thermal decomposition of the product. Stoichiometric ratios of 1:3 for TlCl₃ to NaOH are considered optimal for efficient precipitation. A notable challenge in this method is the hygroscopic nature of Thallium(III) chloride, which necessitates handling in anhydrous conditions to prevent premature hydrolysis.

ParameterRecommended ConditionRationale
pH ≥12Ensures complete deprotonation of hydroxyl groups.
Temperature 20–25°C (Room Temperature)Avoids thermal decomposition of this compound.
Reactant Ratio 1:3 (TlCl₃:NaOH)Optimizes precipitation efficiency.

Co-precipitation Strategies Involving Thallium(III) and Other Metal Ions

Co-precipitation represents a significant strategy, particularly in the context of thallium removal from aqueous environments, where Thallium(III) is precipitated alongside other metal ions. mdpi.com This method often involves the oxidation of Tl(I) to Tl(III), followed by its co-precipitation with other metal hydroxides or oxides. mdpi.com

For instance, titanate nanotubes have been shown to facilitate the removal of thallium through a mechanism involving the oxidation of Tl⁺ to Tl³⁺ and its subsequent co-precipitation with the nanotubes. mdpi.com Similarly, manganese oxides can oxidize Tl(I) to Tl(III), which then either adsorbs onto the manganese material or precipitates as Tl(OH)₃. mdpi.com In water treatment processes, polyaluminium chloride is used as a coagulant to form floc particles; these particles can incorporate this compound and thallium chloride complexes, effectively removing them from the water through sedimentation. google.com The hydrated manganese dioxide generated during oxidation steps can also adsorb Tl(OH)₃, enhancing its removal via co-precipitation with the floc particles. google.com

Oxidative Synthesis Pathways from Lower Oxidation States of Thallium

Oxidative methods provide an alternative route to this compound, starting from the more stable Thallium(I) oxidation state. allen.inwikipedia.org These pathways involve the use of electrochemical or chemical oxidants.

Electrochemical Oxidation of Thallium(I) Species in Alkaline Environments

This compound can be synthesized through the electrochemical oxidation of Thallium(I) ions in an alkaline medium. wikipedia.orgwikiwand.com This advanced method involves the anodic oxidation of Tl⁺ to Tl³⁺. In aerated electrochemical reactors, this process is often supported by the in-situ generation of hydrogen peroxide via oxygen reduction. At a pH greater than 10, the newly formed Tl³⁺ ions react with hydroxide ions present in the alkaline solution to precipitate as this compound.

The key steps in the mechanism are:

Anodic Oxidation: Tl⁺ → Tl³⁺ + 2e⁻

Hydroxide Precipitation: Tl³⁺ + 3OH⁻ → Tl(OH)₃↓ (at pH > 10)

This method offers the advantage of avoiding the direct handling of toxic Thallium(III) precursors.

Chemical Oxidation of Thallium(I) Compounds with Halogens

Halogens, such as chlorine, serve as effective oxidizing agents for the conversion of Thallium(I) to Thallium(III). wikipedia.orgpilgaardelements.com One documented process involves the oxidation of Thallium(I) nitrate (B79036) using chlorine within an aqueous solution of potassium hydroxide. wikipedia.org This reaction yields Thallium(III) oxide, which is the anhydrous form of this compound. wikipedia.org The reaction kinetics of Tl(I) oxidation by hypochlorous acid (HOCl), a species formed from chlorine in water, are pH-dependent, with the reaction rate decreasing as pH increases. acs.org Metallic thallium also reacts vigorously with halogens like fluorine, chlorine, and bromine to form the corresponding Thallium(III) halides. allen.inwebelements.com These halides can then be used in precipitation reactions as described in section 2.1.1.

Oxidizing AgentThallium(I) SourceMediumProduct
Chlorine Thallium(I) nitrateAqueous Potassium HydroxideThallium(III) oxide wikipedia.org
Hypochlorous Acid Thallium(I)AqueousThallium(III) acs.org

Hydrogen Peroxide-Mediated Oxidation of Thallium(I) in Aqueous and Non-Aqueous Media

Hydrogen peroxide (H₂O₂) is a versatile oxidizing agent for the synthesis of Thallium(III) compounds from Thallium(I). google.com The reaction can be conducted in both aqueous and non-aqueous solvent systems. google.com Research indicates that the oxidation of Thallium(I) hydroxide or oxide to Thallium(III) oxide occurs effectively in a pH range of 7 to 9. google.com It has been noted that what is often referred to as this compound is likely a hydrated form of Thallium(III) oxide. google.com

The efficacy of the oxidation is surprisingly pH-dependent. While it was previously thought that the reaction was only efficient in strongly alkaline solutions (pH > 12), it has been found that the conversion of Tl(I) to Tl(III) increases from near zero at pH 9 to over 60% at pH 5 with a stoichiometric amount of hydrogen peroxide. google.com This allows for the reaction of a Thallium(I) salt with hydrogen peroxide at a pH below 7 to form a Thallium(III) salt, or the oxidation of Thallium(I) hydroxide to the Thallium(III) oxide/hydroxide in the pH range of 7 to 9. google.com The oxidation can also be performed in non-aqueous solvents such as methanol (B129727) and acetic acid. google.com In alkaline conditions, adding hydrogen peroxide to a solution of a Thallium(I) salt, like Thallium(I) nitrate mixed with potassium hydroxide, oxidizes Tl(I) to Tl(III), forming a precipitate of Thallium(III) oxide. youtube.com

Novel and Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign and efficient chemical processes has led to the exploration of novel synthetic routes in inorganic chemistry. rasayanjournal.co.inrroij.com These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inresearchgate.net In the context of thallium compounds, microwave-assisted synthesis represents a significant advancement, aligning with the principles of green chemistry due to its characteristic speed, energy efficiency, and potential for higher yields compared to conventional heating methods. nih.govresearchgate.net This technique is particularly relevant for the preparation of thallium oxides, a process that involves the formation of hydroxide intermediates.

Microwave-assisted synthesis has emerged as a rapid and effective method for producing nanostructures of metallic oxides, including Thallium(III) oxide (Tl₂O₃). researchgate.netresearchgate.net This technique leverages the efficient heating of polar molecules by microwave irradiation to dramatically shorten reaction times and improve product uniformity. nih.govresearchgate.net Research has demonstrated the successful synthesis of Thallium(III) oxide nanoparticles with high yield by applying microwave energy to aqueous solutions of thallium precursors. rsc.org

The typical reaction mechanism involves dissolving a Thallium(III) precursor, such as Thallium(III) chloride (TlCl₃), in water. An aqueous base, commonly ammonia (B1221849) solution, is then added to the solution. This creates an alkaline environment where the thallium salt is converted into a hydroxide. It is proposed that a transient this compound, Tl(OH)₃, intermediate is formed, which is then rapidly dehydrated under microwave irradiation to yield the final Thallium(III) oxide product. rsc.orgresearchgate.net

In a notable study, semiconducting nanoparticles of Thallium(III) oxide were synthesized in a simple domestic microwave oven. rsc.org The process involved adding an aqueous ammonia solution to an aqueous solution of Thallium(III) chloride. The microwave heating directly produced crystalline, spherical nanoparticles of Thallium(III) oxide with a uniform size of approximately 16 nm and in high yield (>95%). rsc.org While an analogous synthesis for Indium(III) oxide using this method yields a crystalline Indium(III) hydroxide intermediate, the thallium counterpart directly forms the oxide, indicating that the intermediate this compound is unstable under these conditions and readily dehydrates. rsc.org

The key findings from this microwave-assisted synthesis are summarized in the table below.

Table 1: Research Findings for Microwave-Assisted Synthesis of Thallium(III) Oxide

Parameter Description Source
Precursor Thallium(III) chloride (TlCl₃) rsc.org
Reagent Aqueous ammonia solution rsc.org
Method Microwave Irradiation rsc.org
Product Thallium(III) oxide (Tl₂O₃) rsc.org
Product Morphology Spherical nanoparticles rsc.org
Particle Size ~16 nm rsc.org

| Yield | >95% | rsc.org |

This method showcases a green chemistry pathway by providing a fast, high-yield, and efficient route to Thallium(III) oxide nanostructures, proceeding through a critical but transient this compound intermediate. nih.govrsc.org

Chemical Behavior and Reactivity Mechanisms of Thallium Iii Hydroxide

Hydrolysis and Speciation Equilibria in Aqueous Solutions

The hydrolysis of thallium is a crucial acid-base reaction that dictates the formation of its various hydroxyl complexes in aquatic environments. tandfonline.com This process is a key factor in determining the chemical species of thallium, which in turn influences its bioavailability and behavior. tandfonline.com

pH-Dependent Formation and Distribution of Thallium(III) Hydroxo Complexes

The formation and distribution of Thallium(III) hydroxo complexes are highly dependent on the pH of the aqueous solution. tandfonline.commdpi.com In strongly acidic conditions, the dominant species is the hydrated thallium(III) ion, Tl³⁺. wikipedia.orgwikiwand.com As the pH increases, a series of deprotonation steps occur, leading to the formation of various hydroxo complexes.

Research by Lin and Nriagu (1998) provided revised hydrolysis constants that significantly altered the understanding of thallium speciation. tandfonline.com According to their findings, the transition from Tl³⁺ to Tl(OH)²⁺ occurs at a pH of approximately 2.69. tandfonline.com Further increases in pH lead to the sequential formation of Tl(OH)₂⁺, Tl(OH)₃, and Tl(OH)₄⁻, with crossover points at pH values of about 6.4, 7.4, and 8.8, respectively. tandfonline.com This suggests a narrower pH range for the stability of solid Tl(OH)₃, from approximately 7.4 to 8.8, than previously thought. tandfonline.com In marine environments, Thallium(III) is believed to exist predominantly as Tl(OH)₃⁰, with its speciation being significantly influenced by pH. nih.gov

The distribution of these species as a function of pH is a critical aspect of thallium's environmental chemistry. The predominance of different hydroxo complexes at various pH levels is detailed in the table below, based on the revised hydrolysis constants.

pH Range Predominant Thallium(III) Species
< 2.69 Tl³⁺
2.69 - 6.4 Tl(OH)²⁺
6.4 - 7.4 Tl(OH)₂⁺
7.4 - 8.8 Tl(OH)₃
> 8.8 Tl(OH)₄⁻

This table is based on data from Lin and Nriagu (1998). tandfonline.com

Determination of Hydrolysis Constants and Solubility Products (Ksp) of Thallium(III) Hydroxide (B78521)

The determination of accurate hydrolysis constants and the solubility product (Ksp) for Thallium(III) hydroxide is fundamental to predicting its behavior in aqueous systems. Potentiometric measurements have been a key technique in establishing these values. tandfonline.comnih.gov

A significant study redetermined the solubility product (Ksp) for solid Tl(OH)₃ to be 10⁻⁴⁵.², indicating that it is one of the least soluble metal hydroxides. tandfonline.comnih.gov This extremely low solubility has important implications for the control of thallium concentrations in aquatic environments. tandfonline.com

The hydrolysis of Tl(III) can be represented by the following equilibria, with their corresponding logarithmic hydrolysis constants (log Khi): nih.gov

  • Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺; log Kh1 = -2.69
  • Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺; log Kh2 = -6.36
  • Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺; log Kh3 = -7.42
  • Tl(OH)₃(aq) + H₂O ⇌ Tl(OH)₄⁻ + H⁺; log Kh4 = -8.78
  • These constants, determined at low ionic strength, provide a more accurate model for thallium speciation in natural waters. tandfonline.com The stepwise association constants for the formation of the trivalent thallium hydroxo complexes have also been derived from these hydrolysis constants. nih.gov

    Hydrolysis Step Reaction log Khi Stepwise Association Constant (log K)
    1 Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ -2.69 11.31
    2 Tl(OH)²⁺ + H₂O ⇌ Tl(OH)₂⁺ + H⁺ -6.36 7.64
    3 Tl(OH)₂⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺ -7.42 6.58
    4 Tl(OH)₃(aq) + H₂O ⇌ Tl(OH)₄⁻ + H⁺ -8.78 5.22

    This table is based on data from Lin and Nriagu (1998). nih.gov

    Redox Transformations of this compound

    The redox chemistry of thallium is a critical factor influencing its environmental fate and mobility, with transformations between the Tl(III) and Tl(I) oxidation states being of primary importance. nih.gov

    Mechanisms of Reduction to Thallium(I) Species

    The reduction of Thallium(III) to the more stable Thallium(I) state is a spontaneous process under many environmental conditions, driven by a high positive reduction potential. researchgate.net This transformation is a key aspect of the biogeochemical cycling of thallium. tandfonline.com

    The reduction can be initiated by various reducing agents. For instance, the reaction of Thallium(III) with hypophosphite in an aqueous perchloric acid solution results in the formation of Thallium(I). rsc.org The mechanism of this reaction is believed to involve the formation of a complex between Tl(III) and hypophosphite. rsc.org Similarly, the reduction of Thallium(III) by arsenic(III) in perchloric acid solution proceeds with TlOH²⁺ and HAsO₂ as the reactive species. rsc.org

    The kinetics of these reduction reactions can be complex. For the reaction with hypophosphite, the rate is independent of hydrogen ion concentration, while for the reaction with arsenic(III), the rate decreases with increasing hydrogen ion concentration. rsc.orgrsc.org

    Influence of Complexing Ligands on Thallium(III) Redox Kinetics

    Complexing ligands can have a significant impact on the redox kinetics of Thallium(III). The formation of stable complexes can alter the reduction potential and reaction pathways. mdpi.comresearchgate.net

    For example, chloride ions can influence the reduction of Thallium(III). In the reaction with hypophosphite, chloride ions increase the reaction rate by forming a more reactive complex. rsc.org Conversely, in the reduction by arsenic(III), chloride ions strongly inhibit the reaction. rsc.org The presence of ligands such as chlorides can inhibit the hydrolysis of Tl(III), leading to the formation of mixed hydroxo-chloro species like [TlCl(OH)]⁺. mdpi.com

    Studies on the ligand exchange reactions of Thallium(III) complexes with cyanide have shown that the cyanide exchange rates are significantly smaller than those for the corresponding halide exchange processes. acs.org This suggests that the breaking of the strong Tl-CN bond is the rate-determining step, in contrast to the Tl-halide systems where the breaking of the Tl-OH₂ bond is proposed to be rate-determining. acs.org The formation of Tl(III)-SRFA (Suwannee River fulvic acid) complexes has been shown to decrease the reducibility of Tl(III), with the kinetics being dependent on the nature of the binding component and the concentration of SRFA. acs.org

    Photochemical and Thermal Reduction in the Presence of Natural Organic Matter

    Natural organic matter (NOM) plays a crucial role in the redox transformation of Thallium(III), particularly under the influence of sunlight. acs.orgnih.gov NOM contains reactive moieties that can thermally reduce Tl(III). acs.orgnih.gov The electron-donating capacity of NOM, such as Suwannee River fulvic acid (SRFA), has been observed to increase with pH. acs.orgnih.gov

    Solar irradiation significantly promotes the reduction of Tl(III) in the presence of NOM. acs.orgnih.gov This photochemical reduction is attributed to two primary mechanisms:

  • Ligand-to-metal charge transfer (LMCT): This occurs within the photoactive Tl(III)-NOM complexes. acs.orgnih.gov
  • Reduction by photogenerated superoxide (B77818): Solar irradiation can lead to the formation of superoxide radicals, which can then reduce Tl(III). acs.orgnih.gov
  • Precipitation and Dissolution Dynamics

    The formation and dissolution of this compound are governed by complex equilibria that are influenced by various kinetic and thermodynamic factors.

    Kinetic and Thermodynamic Aspects of this compound Formation and Dissolution

    This compound is known for being one of the least soluble metal hydroxides. inchem.org Its formation is a key mechanism for removing thallium from aqueous solutions. inchem.org The precipitation of Tl(OH)₃ can be achieved by reacting a soluble thallium(III) salt, such as thallium(III) chloride (TlCl₃), with a base like sodium hydroxide (NaOH). archive.org This reaction results in the formation of a brown precipitate of this compound. archive.org

    The solubility product constant (Ksp) for Tl(OH)₃ has been reported to be as low as 1.68 x 10⁻⁴⁴, underscoring its insolubility. knutd.edu.ua More recent studies have redetermined this value to be approximately 10⁻⁴⁵.², further confirming its low solubility. researchgate.net Experimental studies on the solubility of this compound in 0.01 M sodium perchlorate (B79767) solutions have shown that between a pH of 6.31 and 8.42, the solubility is independent of the solution's acidity, averaging 0.8 μmol/l. researchgate.netresearchgate.net Within this pH range, the dominant species is the electroneutral hydroxo complex, Tl(OH)₃⁰. researchgate.netresearchgate.net

    The dissolution of this compound is significantly influenced by pH. While it is insoluble in excess alkali, it readily dissolves in acids like hydrochloric acid. archive.org This behavior is characteristic of amphoteric hydroxides, although this compound is primarily basic. wikipedia.org

    Role of Environmental Factors on Precipitation Efficiency

    The efficiency of this compound precipitation is sensitive to several environmental factors, most notably pH. Optimal precipitation of Tl(OH)₃ from a thallium(III) chloride solution using sodium hydroxide occurs at a pH of ≥12 to ensure complete deprotonation of the hydroxyl groups. The temperature should be maintained at room temperature (20–25°C) to prevent thermal decomposition of the resulting Tl(OH)₃. Stoichiometric ratios of 1:3 for TlCl₃ to NaOH are recommended for optimal precipitation efficiency.

    The presence of other ions in the solution can also affect precipitation. For instance, the presence of organic-rich anaerobic sediment can lead to the reduction of thallium(III) to the more soluble monovalent form (Tl⁺). inchem.org This can then react with sulfide (B99878) to form insoluble thallium(I) sulfide (Tl₂S), effectively fixing the thallium in the sediment. inchem.org

    Complexation and Ligand Exchange Reactions

    Thallium(III) readily forms complexes with various ligands, which plays a crucial role in its environmental transport and biological interactions.

    Interaction with Halide Ions and Formation of Mixed Hydroxo-Halide Complexes

    Thallium(III) has a strong affinity for halide ions, forming stable complexes. While this compound is insoluble, thallium(III) halides are generally soluble. dfo-mpo.gc.ca The interaction with halide ions can prevent the precipitation of this compound. uct.ac.za For example, in the presence of hydrochloric acid, no precipitate of Tl(OH)₃ is formed with sodium hydroxide solution. archive.org This is due to the formation of stable chloro-complexes.

    The formation of mixed hydroxo-halide complexes is also possible, though less documented in the provided search results. The stability of thallium(III) halide complexes suggests that in environments with significant halide concentrations, the free Tl³⁺ available to form Tl(OH)₃ will be limited.

    Chelation with Polyaminocarboxylates and Other Organic Ligands

    Thallium(III) forms very stable complexes with polyaminocarboxylate ligands such as EDTA (ethylenediaminetetraacetic acid). The thermodynamic data for these complexes are scarce, but the logarithm of the stability constant (log K) for the Tl-EDTA⁺ complex is estimated to be very high, ranging from 24 to 38. inrs.ca This strong complexation is a significant factor in the speciation of thallium(III) in the presence of such organic ligands. inrs.ca

    Thallium(III) also interacts with other organic ligands. For example, it can be complexed by humic acid, although the specifics of this interaction are not as well-defined as for other metals. dfo-mpo.gc.ca The strong binding affinity of Tl(III) to these ligands can significantly impact its mobility and bioavailability in the environment. inrs.ca

    Data Tables

    Table 1: Solubility and Precipitation Data for this compound

    ParameterValueConditionsReference
    Solubility Product (Ksp)1.68 x 10⁻⁴⁴Standard Conditions knutd.edu.ua
    Solubility Product (Ksp)~10⁻⁴⁵.²Redetermined Value researchgate.net
    Solubility0.8 μmol/l0.01 M Sodium Perchlorate, pH 6.31-8.42 researchgate.netresearchgate.net
    Optimal Precipitation pH≥12From TlCl₃ and NaOH
    Optimal Precipitation Temperature20–25°CFrom TlCl₃ and NaOH

    Table 2: Stability Constants of Thallium(III) Complexes

    ComplexLog KLigandReference
    Tl-EDTA⁺24 - 38EDTA inrs.ca

    Environmental Geochemistry and Remediation Strategies Involving Thallium Iii Hydroxide

    Environmental Speciation and Fate of Thallium(III) Hydroxide (B78521) in Aquatic Systems

    The behavior of Tl(III) in water is dominated by its tendency to hydrolyze, forming a series of hydroxyl complexes. This hydrolysis is a key factor controlling its chemical species, bioavailability, and eventual fate. mdpi.comtandfonline.com The reduction of Tl(III) is typically rapid, meaning its solubility and persistence in water are kinetically controlled. mdpi.com

    The speciation of trivalent thallium in aqueous solutions is highly dependent on pH. As pH increases, Tl(III) undergoes successive hydrolysis reactions, forming various hydroxo species. Revised hydrolysis constants have led to a more precise understanding of the stability fields for these species in natural waters. tandfonline.com Unlike the highly soluble Tl(I) hydroxide, Thallium(III) hydroxide is one of the least soluble metal hydroxides, with a solubility product (Ksp) of 10⁻⁴⁵.². tandfonline.comacs.org This profound insolubility means that the precipitation of solid Tl(OH)₃ can effectively control the concentration of dissolved Tl(III) in the environment. tandfonline.com

    Based on potentiometric measurements, the distribution of dissolved Tl(III) hydroxo species is defined by specific pH crossover points. tandfonline.com At a pH below 2.69, the free Tl³⁺ ion is dominant. As the pH rises, the following transitions occur tandfonline.com:

    Tl(OH)²⁺ becomes the dominant species between pH 2.69 and 6.4.

    Tl(OH)₂⁺ is dominant between pH 6.4 and 7.4.

    Tl(OH)₃(aq) has a narrow stability field, dominating only between pH 7.4 and 8.8.

    Tl(OH)₄⁻ becomes the prevailing species at a pH above 8.8.

    This distribution differs from older models that suggested a much wider pH range for the dominance of Tl(OH)₃. tandfonline.com The table below summarizes the revised hydrolysis constants for Tl(III).

    Table 1: Hydrolysis Constants for Thallium(III) Species

    ReactionLog K (at zero ionic strength)Source
    Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺-2.69 tandfonline.com
    Tl³⁺ + 2H₂O ⇌ Tl(OH)₂⁺ + 2H⁺-9.09 tandfonline.com
    Tl³⁺ + 3H₂O ⇌ Tl(OH)₃(aq) + 3H⁺-16.49 tandfonline.com
    Tl³⁺ + 4H₂O ⇌ Tl(OH)₄⁻ + 4H⁺-25.29 tandfonline.com

    The biogeochemical cycling of thallium is intrinsically linked to the redox conditions of the aquatic environment. The Tl(III)/Tl(I) redox couple is a central feature of this cycle. tandfonline.com In most surface waters, Tl(I) is the more thermodynamically stable form. canada.caresearchgate.net However, Tl(III) species, particularly Tl(OH)₃, are expected to be stable in highly oxidizing environments. tandfonline.com

    The transformation between Tl(I) and Tl(III) is heavily influenced by the presence of other redox-active substances, most notably manganese oxides. Manganese oxides are powerful natural oxidants capable of oxidizing Tl(I) to Tl(III) on their surfaces. mdpi.comdiva-portal.org This oxidation is a key mechanism for thallium sequestration, as the resulting Tl(III) readily precipitates as an oxide or hydroxide. mdpi.comdiva-portal.org Studies have also shown that Tl(I) can be oxidized in the presence of iron(III) and light. diva-portal.org

    Conversely, under reducing (anoxic) conditions, such as those found in deep sediments or stratified water bodies, Tl(III) can be reduced back to the more soluble and mobile Tl(I) form. canada.ca This process can lead to the remobilization of thallium from sediments back into the water column. canada.ca Therefore, the redox boundary in sediments and the water column is a dynamic zone for thallium transformations, controlling its mobility and potential bioavailability. The cycling of thallium is so closely tied to manganese that thallium isotopes are now used as a proxy to reconstruct past oceanic redox conditions based on the extent of manganese oxide burial. bohrium.comgatech.edunih.gov

    Dominance Diagrams and Stability Fields of Thallium(III) Hydroxo Species in Natural Waters

    Interaction with Environmental Sorbents

    The mobility of thallium in the environment is significantly controlled by sorption processes. Clay minerals, organic matter, and particularly metal oxyhydroxides are key environmental sorbents. mdpi.comresearchgate.net The interaction with iron and manganese oxyhydroxides is especially important for the fate of Tl(III).

    Iron (Fe) and manganese (Mn) oxyhydroxides are ubiquitous in natural aquatic systems and are highly effective scavengers of trace metals, including thallium. unipi.itnih.gov These minerals possess a strong affinity for thallium, and their interaction is a primary mechanism for its removal from the water column. mdpi.com Tl(III) is found to be predominantly bound to Fe/Mn hydroxides in the environment. mdpi.com

    The primary mechanism involves the oxidation of the more mobile Tl(I) to Tl(III) on the surface of manganese oxides. mdpi.comdiva-portal.org This is followed by either the adsorption of the newly formed Tl(III) onto the oxide surface or its co-precipitation as Tl(OH)₃ or Tl₂O₃. mdpi.comdiva-portal.org Fe-Mn binary oxides are particularly effective, combining the strong oxidative capacity of manganese dioxide with the high adsorption capacity of iron oxides. mdpi.comresearchgate.net In mining areas, the neutralization of acid mine drainage leads to the precipitation of Fe and Mn oxyhydroxides, which effectively scavenge many toxic elements through adsorption and co-precipitation. unipi.it

    The efficiency of thallium sorption onto environmental surfaces is influenced by several factors, chief among them being pH and the presence of natural organic matter (NOM). mdpi.commdpi.com

    Influence of pH : The pH of the solution plays a critical role in the surface charge of sorbents like metal oxyhydroxides and the speciation of thallium itself. The adsorption of thallium generally increases with increasing pH. nih.gov For instance, studies on Fe-Mn binary oxides show effective Tl(I) removal across a broad pH range from 3 to 12. researchgate.net The increased adsorption at higher pH values is often attributed to the deprotonation of surface hydroxyl groups on the oxides, leading to a more negative surface charge that electrostatically attracts the Tl⁺ cation, and facilitates surface complexation and oxidation. nih.govmdpi.com

    Influence of Organic Matter : Natural organic matter, such as humic and fulvic acids, can have a complex effect on thallium sorption. NOM can compete with thallium for adsorption sites on mineral surfaces. However, NOM itself can bind thallium, forming aqueous complexes that can either increase or decrease its mobility depending on the specific conditions. researchgate.net Studies on humic acid (HA) show that Tl(I) complexation is highly pH-dependent. At low pH, monodentate carboxyl groups are responsible for binding Tl(I). researchgate.net As pH increases, the synergistic complexation involving both carboxyl and amide groups becomes the dominant retention mechanism. researchgate.net

    Adsorption and Co-precipitation with Iron and Manganese Oxyhydroxides

    Application in Thallium Removal from Contaminated Water

    The geochemical principles governing the behavior of this compound are directly applied in remediation technologies for thallium-contaminated water. The extremely low solubility of Tl(OH)₃ makes its formation a highly effective removal pathway. canada.catandfonline.com

    Several treatment strategies are based on the oxidation of soluble Tl(I) to insoluble Tl(III), followed by precipitation. mdpi.com Materials with strong oxidative and adsorptive properties, such as manganese oxides and Fe-Mn binary oxides, are prime candidates for this purpose. mdpi.comresearchgate.net

    Fe-Mn Binary Oxides : These synthesized materials have demonstrated fast and efficient removal of Tl(I) from water. The mechanism involves the oxidation of Tl(I) to Tl(III) and the subsequent formation of Tl₂O₃ precipitates on the adsorbent's surface. mdpi.com

    Manganese Oxides : Various forms of MnO₂ are used to oxidize Tl(I) to Tl(III), which then precipitates as Tl(OH)₃ or is adsorbed onto the oxide surface. mdpi.com

    Fe⁰-Electrocoagulation (Fe⁰-EC) : This technique involves using an iron anode to generate iron oxyhydroxides in situ. These freshly formed precipitates are highly effective at removing low concentrations of Tl(I) from industrial wastewater, primarily through surface complexation and electrostatic attraction. mdpi.com This method has been shown to reduce Tl(I) concentrations to below the stringent discharge limit of 2 µg/L. mdpi.com

    The table below presents findings from studies on thallium removal, highlighting the role of processes that lead to the formation of Tl(III) precipitates.

    Table 2: Research Findings on Thallium Removal from Water

    Adsorbent/MethodKey ConditionsRemoval MechanismReported EfficiencySource
    Fe-Mn Binary OxidespH 3-12Surface complexation, oxidation of Tl(I) to Tl(III), precipitation>95% equilibrium sorption researchgate.net
    FeOOH-loaded MnO₂-Oxidation of Tl(I) to Tl(III) to produce a Tl(OH)₃ precipitateSignificantly enhanced ability compared to pure MnO₂ mdpi.com
    Fe⁰-ElectrocoagulationOptimal initial pH 11Adsorption/complexation onto in-situ generated iron oxyhydroxidesReduced Tl(I) from 115 µg/L to <2 µg/L mdpi.com
    Manganese Oxides (general)-Oxidation of Tl(I) to Tl(III), formation of Tl₂O₃ or Tl(OH)₃ precipitatesHigh adsorption and oxidation properties mdpi.comacs.org

    Optimization of Metal Hydroxide Precipitation Schemes for Thallium Abatement

    The conventional method of metal hydroxide precipitation, while effective for many heavy metals, is largely inefficient for removing the highly soluble Tl(I) ion. mdpi.comresearchgate.net Tl(I) can remain in a soluble form across a wide pH range of 0 to 14. mdpi.com Therefore, remediation strategies increasingly focus on the co-precipitation of thallium with other metal hydroxides, such as those of iron and aluminum.

    The effectiveness of these co-precipitation schemes is highly dependent on pH. For instance, while hydroxide precipitation can recover 70-80% of zinc under alkaline conditions, it is not effective for Tl(I) removal. researchgate.net The point of zero charge (PZC) of the adsorbent materials is a crucial factor. For iron oxides, which typically have a PZC between pH 7 and 9, alkaline conditions favor the electrostatic attraction of Tl(I) ions. mdpi.com However, excessively high pH can lead to the formation of soluble TlOH(aq), reducing removal efficiency. mdpi.com

    The presence of other ions can also influence the process. For example, chloride and bromide ions can inhibit the hydrolysis of Tl(III). mdpi.com The optimization of these schemes requires careful control of pH and consideration of the specific chemical matrix of the contaminated water to maximize the removal of thallium through adsorption and co-precipitation with other metal hydroxides.

    Role of Oxidants in Enhancing this compound Precipitation for Remediation

    A critical step in enhancing thallium removal is the oxidation of Tl(I) to Tl(III), which then precipitates as Tl(OH)₃. cluin.org Various oxidants have been studied for this purpose, including potassium permanganate, hydrogen peroxide, hypochlorite (B82951), and persulfate. hep.com.cnacs.orggoogle.com

    The Fenton process, which utilizes hydrogen peroxide and an iron catalyst, has demonstrated high Tl(I) removal efficiency (over 95%) through oxidation and subsequent precipitation. researchgate.net The combination of zero-valent manganese (Mn⁰) with strong oxidants like persulfate (S₂O₈²⁻) or hypochlorite (ClO⁻) has also shown excellent Tl(I) removal (over 96%) over a broad pH range of 4-12. hep.com.cn These systems work by generating powerful radicals, such as sulfate (B86663) and hydroxyl radicals, which effectively oxidize Tl(I) to Tl(III). hep.com.cn The resulting Tl(III) then precipitates as Tl(OH)₃ or Tl₂O₃. hep.com.cn

    The choice of oxidant and the operational parameters, such as pH, are critical for maximizing the efficiency of the process. For example, the Mn⁰-ClO⁻ system is effective over a pH range of 6-12, while the Mn⁰-H₂O₂ system is most effective at a high pH of 12. hep.com.cn Electrochemical oxidation using anodes like boron-doped diamond has also been shown to effectively oxidize Tl(I) to Tl(III), which can then be removed through coagulation and precipitation. plymouth.ac.ukresearchgate.net

    Interactive Table: Thallium(I) Removal Efficiency with Different Oxidant Systems

    Oxidant SystempH RangeTl(I) Removal EfficiencyReference
    Mn⁰-S₂O₈²⁻2-1272-97% hep.com.cn
    Mn⁰-ClO⁻6-12>95% hep.com.cn
    Mn⁰-H₂O₂~12Good hep.com.cn
    Fenton Process->95% researchgate.net
    Hypochlorite6-9Substantially Enhanced researchgate.net

    Development of Advanced Adsorbent Materials for Thallium(I) Oxidation and Subsequent this compound Precipitation

    Recent research has focused on developing advanced adsorbent materials that can both oxidize Tl(I) and facilitate the precipitation of Tl(OH)₃. These materials often have a high surface area and specific active sites for both oxidation and adsorption.

    Manganese oxides, in various forms, are prominent in this field due to their strong oxidative power. nih.govresearchgate.net Materials like nano-sized manganese dioxide (nMnO₂) and Fe-Mn binary oxides have shown high efficiency in removing Tl(I). mdpi.comnih.gov The mechanism involves the oxidation of Tl(I) to Tl(III) on the surface of the manganese oxide, followed by the precipitation of Tl(OH)₃ or Tl₂O₃. mdpi.com Fe-Mn binary oxides are particularly effective, achieving over 95% removal across a wide pH range (3-12). mdpi.comnih.gov

    Other innovative materials include:

    Magnetite-based biochar: When coupled with hypochlorite oxidation, this material has achieved a maximum Tl adsorption capacity of 1123 mg/g. researchgate.net

    Fe₃O₄@TiO₂ decorated reduced graphene oxide (RGO) nanosheets: These act as a persulfate activator, leading to the rapid oxidation of Tl(I) to Tl(III) and subsequent surface precipitation of Tl₂O₃. sci-hub.se

    Zeolite-based composites: These materials, with their porous structure, can be modified to enhance their adsorption capacity for heavy metals like thallium. dntb.gov.uaresearchgate.net

    The primary removal mechanisms for these advanced materials include oxidation-induced precipitation, surface complexation, and electrostatic attraction. hep.com.cnresearchgate.net The development of these materials offers promising, efficient, and often reusable solutions for the remediation of thallium-contaminated water.

    Interactive Table: Performance of Advanced Adsorbent Materials for Thallium Removal

    Adsorbent MaterialKey FeaturesRemoval MechanismReference
    Fe-Mn Binary OxidesStrong oxidative power and high adsorption capacitySurface complexation, oxidation, and precipitation nih.gov
    Nano-sized Manganese Dioxide (nMnO₂)High surface areaOxidation and precipitation mdpi.comresearchgate.net
    Magnetite-based Biochar (with hypochlorite)High adsorption capacity, regenerableOxidation, surface precipitation, pore retention, surface complexation researchgate.net
    Fe₃O₄@TiO₂ decorated RGO (with persulfate)Persulfate activator, high-performance adsorbentOxidation and surface precipitation of Tl₂O₃ sci-hub.se

    Advanced Materials Chemistry and Catalytic Applications of Thallium Iii Hydroxide

    Thallium(III) Hydroxide (B78521) as a Precursor for Functional Materials

    Thallium(III) hydroxide, Tl(OH)₃, serves as a significant, though often transient, intermediate in the synthesis of advanced functional materials. While its instability leads it to be readily converted to its more stable oxide form, thallium(III) oxide (Tl₂O₃), its role as a precursor is pivotal in various high-technology applications. The synthesis of Tl(OH)₃ can be achieved through methods such as the controlled hydrolysis of thallium(III) salts or the thermal decomposition of thallium(III) oxide precursors under specific conditions. Its utility lies in its conversion to thallium-based materials with tailored properties for electronics, optics, and superconductivity.

    Synthesis of Thallium(III) Oxide Nanoparticles for Optoelectronic Applications

    This compound is a direct precursor in the synthesis of thallium(III) oxide (Tl₂O₃), a material of significant interest for optoelectronic applications due to its properties as a degenerate n-type semiconductor. researchgate.net The thermal decomposition of Tl(OH)₃ at temperatures around 100°C yields Tl₂O₃. This conversion is a key step in producing Tl₂O₃ nanoparticles with controlled size and morphology, which are critical for tuning their optical and electrical characteristics.

    Several methods have been developed to synthesize Tl₂O₃ nanoparticles, often involving an in-situ formed or directly used thallium hydroxide intermediate. For instance, microwave irradiation of thallium chloride (TlCl₃) in an aqueous ammonia (B1221849) solution produces crystalline Tl₂O₃ nanoparticles with a uniform size of about 16 nm. researchgate.net This process likely involves the formation of a thallium hydroxide precursor which is then rapidly converted to the oxide by the microwave energy. researchgate.net Sol-gel methods and chemical routes using potent oxidizing agents like potassium superoxide (B77818) have also been employed to create Tl₂O₃ nanoparticles at room temperature. researchgate.net The resulting nanoparticles are suitable for applications in optical coatings and thin-film devices. americanelements.com

    Table 1: Synthesis Methods for Thallium(III) Oxide Nanoparticles

    Synthesis Method Precursor(s) Key Conditions Resulting Material/Size Reference
    Thermal Decomposition This compound (Tl(OH)₃) Heating at 100°C Thallium(III) oxide (Tl₂O₃)
    Microwave Irradiation Thallium(III) chloride (TlCl₃), Aqueous Ammonia Domestic microwave oven Crystalline Tl₂O₃ nanoparticles (~16 nm) researchgate.net
    Sol-Gel Method Thallium precursors Chemical processing Tl₂O₃ nanoparticles

    Integration into Superconducting and Semiconducting Materials Development

    This compound is an important compound in the development of both superconducting and semiconducting materials. Research into high-temperature superconductors has been active since the discovery of thallium barium calcium copper oxide (TBCCO) materials, which exhibit transition temperatures above 120 K. wikipedia.org The fabrication of high-quality Tl-based superconducting thin films, such as TlBa₂Ca₂Cu₃O₉ (Tl-1223), often employs an off-site process where a precursor film is first deposited and then annealed to achieve the desired crystalline superconducting phase. ijcce.ac.ir this compound can be used as the thallium source in the precipitation of these complex thallium-containing superconducting materials. google.com

    In the realm of semiconductors, the primary application of Tl(OH)₃ is as a precursor to Tl₂O₃. researchgate.net Thallium(III) oxide is a degenerate n-type semiconductor with a bandgap that can be tuned depending on the synthesis conditions, making it a valuable material for various electronic devices. Thallium is also used more broadly in other semiconductor materials and research. canada.catandfonline.com

    Fabrication of Infrared Optical Components and Related Devices

    Thallium compounds are critical in the manufacture of specialized optical components, particularly for infrared (IR) applications. zegmetal.com Thallium(I) bromide and thallium(I) iodide crystals are used to create infrared optical materials sold under the trade name KRS-5, valued for their hardness and transmission at long wavelengths. wikipedia.org this compound serves as a precursor for thallium oxides, which are used to produce glasses with a high index of refraction. americanelements.comwikipedia.orgzegmetal.com These high-refractive-index glasses are essential components in the design of complex lens systems and other optical devices. Furthermore, thallium is a component in fiber (optical) glasses, where it is added specifically to increase the refractive index and density. canada.ca Compounds derived from thallium hydroxide are utilized in making IR lenses and detectors that are critical in aerospace, defense, and medical imaging technologies. zegmetal.com

    Catalytic Activity of Thallium(III) Compounds Derived from this compound Research

    While this compound itself has been explored for catalytic use, its primary contribution to catalysis is as a starting material for various thallium(III) salts that are powerful homogeneous catalysts in organic chemistry. rsc.org Thallium(III) oxide, readily produced from the hydroxide, can be reacted with acids such as acetic acid or perchloric acid to generate versatile reagents like thallium(III) acetate (B1210297) (TTA) and thallium(III) perchlorate (B79767), respectively. These thallium(III) salts are effective in mediating a wide range of organic transformations. rsc.org

    Homogeneous Catalysis in Organic Transformations

    Thallium(III) compounds are established reagents for numerous organic reactions, acting as catalysts or stoichiometric oxidants. rsc.org Their applications include oxidative rearrangements, cyclization reactions, α-oxidation of ketones, and oxidative couplings. rsc.orgresearchgate.net The utility of these compounds stems from the +3 oxidation state of thallium, which makes it a strong oxidizing agent. numberanalytics.com

    One of the most significant applications of thallium(III) compounds in organic synthesis is in mediating oxidative rearrangements and cyclizations. rsc.orgresearchgate.net These reactions are fundamental in building complex molecular architectures, including those found in naturally occurring compounds like isoflavones. tandfonline.com

    A prominent example is the oxidative 1,2-aryl rearrangement of flavanones to isoflavones using thallium(III) p-tosylate (TTS). tandfonline.comtandfonline.com This reaction provides a highly efficient route to the isoflavone (B191592) core structure. tandfonline.com Similarly, thallium(III) acetate (TTA) and thallium(III) nitrate (B79036) (TTN) have been extensively used. TTN, for example, is particularly effective in promoting the ring contraction of homoallylic alcohols to synthesize indane derivatives, which can be achieved in good yields. thieme-connect.comresearchgate.net The reactivity of the thallium(III) salt can be tuned by changing the counter-ion, with an observed reactivity order of TTN > TTFA (thallium(III) trifluoroacetate) > TTA. researchgate.net Thallium(III)-induced cyclization of various unsaturated alcohols and ethers has also been shown to be an effective method for constructing heterocyclic systems like tetrahydrofurans. capes.gov.bramanote.com

    Alpha-Aminonitrile Synthesis and Acylation Reactions

    Thallium(III) compounds have demonstrated utility as catalysts in key organic transformations, including the synthesis of α-aminonitriles and various acylation reactions. These processes are valuable in the synthesis of biologically active molecules and fine chemicals.

    Thallium(III) chloride, in particular, serves as an effective catalyst for the three-component Strecker reaction to produce α-aminonitriles. rsc.orgmdpi.com This reaction typically involves an aldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide. rsc.orgmdpi.com Research has shown that using just 1 mol% of thallium(III) chloride tetrahydrate under solvent-free conditions can efficiently catalyze the reaction between various aromatic and aliphatic aldehydes and amines like aniline (B41778) or benzylamine, leading to good to excellent yields of the corresponding α-aminonitriles. rsc.org

    In addition to aminonitrile synthesis, thallium trichloride (B1173362) also catalyzes the acylation of alcohols, phenols, thiols, and aldehydes. rsc.org Using acetic anhydride (B1165640) as the acylating agent, these reactions proceed under mild, room temperature conditions. The use of 1 mol% of thallium(III) chloride tetrahydrate is sufficient to achieve excellent yields of the corresponding acetates in short reaction times. rsc.org This methodology extends to the geminal diacylation of aldehydes, which also affords high yields of the diacylated products under similar conditions. rsc.org

    The table below summarizes the catalytic performance of Thallium(III) chloride in these reactions.

    Reaction TypeSubstratesCatalystConditionsYieldRef
    α-Aminonitrile SynthesisAldehydes, Amines, Trimethylsilyl Cyanide1 mol% TlCl₃·4H₂OSolvent-freeGood to Excellent rsc.org
    Acylation of Alcohols/ThiolsAlcohols, Thiols, Acetic Anhydride1 mol% TlCl₃·4H₂ORoom TemperatureExcellent rsc.org
    Geminal DiacylationAldehydes, Acetic Anhydride1 mol% TlCl₃·4H₂ORoom TemperatureGood to Excellent rsc.org
    Aromatic Thallations and Oxidative Coupling Reactions

    Aromatic thallation is a significant electrophilic substitution reaction where a thallium-containing group is introduced into an aromatic ring. acs.orgresearchgate.net This process typically utilizes powerful electrophilic reagents like thallium(III) trifluoroacetate (B77799) (TTFA), which can readily thallate a wide range of aromatic compounds. acs.orgacs.orgresearchgate.net The resulting arylthallium(III) compounds are versatile intermediates in organic synthesis. For instance, they can be readily converted into other functional groups, providing a straightforward route to compounds like aromatic iodides. acs.org

    Thallium(III) compounds are also pivotal in mediating oxidative coupling reactions, particularly for the synthesis of biaryls from aromatic precursors. acs.orgcapes.gov.br The direct oxidative coupling of arenes can be achieved using thallium(III) trifluoroacetate. acs.org Furthermore, thallium(III) reagents can be used in conjunction with other transition metal catalysts. In one such system, the palladium(II)-catalyzed oxidative coupling of arenes is facilitated by thallium(III) trifluoroacetate. capes.gov.br The reaction proceeds through an initial rapid thallation of the arene to form an arylthallium intermediate, which then undergoes a rate-determining transmetallation with the palladium(II) catalyst to form the biaryl product. capes.gov.br This method often results in good yields of 4,4'-biaryls, which can be easily isolated. capes.gov.br

    The oxidative coupling methodology has been extended to other substrates, such as indoles, using thallium(III) trifluoroacetate. researchgate.netresearchgate.net The specific sites of coupling on the indole (B1671886) ring are determined by the nature of the substituents present on the molecule. researchgate.net

    The table below presents examples of thallium(III)-mediated thallation and oxidative coupling reactions.

    ReactionThallium ReagentSubstrate(s)Product TypeRef
    Electrophilic Aromatic ThallationThallium(III) Trifluoroacetate (TTFA)Aromatic CompoundsArylthallium(III) Ditrifluoroacetates acs.org
    Oxidative CouplingThallium(III) Trifluoroacetate (TTFA)Aromatic CompoundsBiaryls acs.org
    Pd(II)-Catalyzed Oxidative CouplingThallium(III) Trifluoroacetate (TTFA)Arenes4,4'-Biaryls capes.gov.br
    Oxidative Coupling of IndolesThallium(III) Trifluoroacetate (TTFA)Polysubstituted IndolesIndole Dimers researchgate.net
    Thallation of PolyfluoroarenesThallic TrifluoromethanesulfonatePolyfluoroarenesPolyfluorophenylthallium(III) Compounds publish.csiro.au

    Heterogeneous Catalysis with Supported Thallium(III) Species

    To overcome issues associated with the toxicity and recovery of homogeneous thallium catalysts, researchers have developed heterogeneous catalysts by immobilizing thallium species on solid supports. rsc.orgrsc.org These supported catalysts offer advantages in terms of separation, reusability, and potentially modified activity and selectivity. mdpi.commdpi.com

    One notable example is the use of thallium(III) oxide supported on silica (B1680970) (Tl₂O₃/SiO₂). rsc.org This solid catalyst has proven effective in liquid-phase Friedel–Crafts-type benzylation of aromatic compounds. Its catalytic activity in this transformation was found to be greater than that of its Group 13 counterparts, gallium and indium, which is consistent with their respective redox potentials and highlights the importance of the oxidation step in the reaction mechanism. rsc.org

    Thallium(III) nitrate supported on K10 montmorillonite (B579905) clay is another effective heterogeneous reagent. sav.sk This reagent, prepared by stirring the clay with thallium(III) nitrate in a solvent mixture followed by evaporation, is used as an oxidant in an inert solvent. It has been successfully employed for the oxidation of aryl alkyl ketones, which rearrange to form methyl aryl acetates in excellent yields at room temperature. sav.sk

    Other solid supports that have been explored for anchoring catalytic species include alumina, titanium dioxide, and various zeolites. rsc.orgmdpi.com The development of bimetallic supported catalysts, such as those containing both palladium and thallium, has also been investigated for various oxidative transformations. rsc.org

    The table below summarizes applications of supported thallium-based heterogeneous catalysts.

    CatalystSupportTransformationRef
    Thallium(III) OxideSilica (SiO₂)Friedel–Crafts-type benzylation of aromatics rsc.org
    Thallium OxideSilica (SiO₂)Oxidative coupling of methane rsc.org
    Thallium(III) Nitrate (TTN)K10 Montmorillonite ClayOxidation of aryl alkyl ketones sav.sk
    Palladium-ThalliumCarbon (C)Oxidative carbonylation of alcohols rsc.org
    Platinum-ThalliumZSM-5 ZeolitePropane aromatization rsc.org

    Mechanistic Investigations of Thallium(III) Catalyzed Reactions

    Understanding the reaction mechanisms of thallium(III)-catalyzed processes is crucial for optimizing reaction conditions and designing more efficient catalysts. Kinetic and mechanistic studies have been conducted on various thallium(III)-mediated reactions.

    In the oxidation of ketones by thallium(III) in an acid perchlorate medium, kinetic studies have shown that the reaction does not proceed via a rate-controlling enolization step. sciencepublishinggroup.com The observed rate law suggests that the reaction involves the hydrolysis of the thallium(III) species and the formation of a thallium(III)-ketone complex, which then decomposes in the rate-determining step. sciencepublishinggroup.com

    The mechanism of palladium-catalyzed oxidative coupling of arenes using thallium(III) trifluoroacetate has also been elucidated. capes.gov.br Kinetic studies and quenching experiments demonstrated that the reaction begins with a fast electrophilic thallation of the arene to generate an arylthallium(III) intermediate. This is followed by a slower, rate-determining transmetallation step with the palladium(II) catalyst. The subsequent decomposition of the resulting arylpalladium species is rapid, yielding the final biaryl product. capes.gov.br

    Studies on the oxidation of sulfanilic acid by thallium(III) in an acid perchlorate medium indicate a first-order dependence on the thallium(III) concentration and a complex order with respect to the substrate. tsijournals.comtsijournals.com The rate is retarded by hydrogen ions, suggesting the involvement of hydrolyzed thallium(III) species, such as [Tl(OH)]²⁺. tsijournals.comcdnsciencepub.com The proposed mechanism involves the formation of a complex between the oxidant and the substrate, and the possibility of thallium(II) acting as an intermediate has also been considered. tsijournals.comtsijournals.com

    Mechanistic investigations into the C-H alkenylation of 2,6-dialkoxypyridines using a Pd(II)/Tl(III) system also point to an initial electrophilic thallation of the heteroarene, followed by a palladium-catalyzed Heck-type reaction. researchgate.net

    The table below outlines key mechanistic features of several thallium(III)-catalyzed reactions.

    ReactionKey Mechanistic StepsRate-Determining StepProposed IntermediatesRef
    Oxidation of KetonesHydrolysis of Tl(III), Complex formationDecomposition of Tl(III)-Ketone complex[Tl(OH)]²⁺, Tl(III)-Ketone complex sciencepublishinggroup.com
    Pd-Catalyzed Oxidative CouplingElectrophilic thallation, Transmetallation, Reductive eliminationTransmetallation from Tl to PdArylthallium(III) species, Arylpalladium species capes.gov.br
    Oxidation of Sulfanilic AcidComplex formation between Tl(III) and substrateDecomposition of the complexTl(III)-substrate complex, Tl(II) tsijournals.comtsijournals.com
    Oxidation of Mercury(I)Dismutation of Hg₂²⁺, Two-electron transferHg + TlOH²⁺ → Hg²⁺ + Tl⁺ + OH⁻Hg atom, TlOH²⁺ cdnsciencepub.com

    Theoretical and Computational Chemistry of Thallium Iii Hydroxide

    Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

    Quantum chemical calculations, particularly those employing ab initio and density functional theory (DFT) methods, provide fundamental insights into the geometry, stability, and nature of chemical bonds in thallium(III) compounds. Due to the significant relativistic effects in heavy elements like thallium, these calculations are crucial for accurate predictions.

    Studies on the hydrated thallium(III) ion, [Tl(H₂O)ₙ]³⁺, serve as a foundational model for understanding the Tl-O bond that defines thallium(III) hydroxide (B78521). Ab initio investigations at the Hartree-Fock and second-order Møller-Plesset (MP2) levels of theory have been performed on Tl(III) aqua ions. researchgate.net These calculations, using effective core potentials (ECPs) like LANL2 and SDD to handle the relativistic effects of the core electrons, consistently predict that the thallium(III) ion is hexacoordinate in aqueous solution, forming a [Tl(H₂O)₆]³⁺ complex. researchgate.net The calculated Tl-O bond distances and vibrational frequencies from these studies are instrumental for interpreting experimental data from techniques like X-ray absorption fine structure (XAFS) and Raman spectroscopy. researchgate.netacs.org

    The electronic structure of the Tl-O bond in a simple, related molecule, TlOH, has been investigated using fully relativistic DFT calculations. researchgate.net These studies highlight the significant role of the relativistic stabilization of thallium's 7p₁/₂ atomic orbital in its bonding characteristics. researchgate.net While this study focuses on Tl(I), the computational approaches are directly applicable to Tl(III) hydroxo species. For Tl(OH)₃ and its corresponding aqua-hydroxo complexes, such as [Tl(OH)₂(H₂O)₄]⁺ and [Tl(OH)₃(H₂O)₃], DFT calculations can map the electron density distribution, identify molecular orbitals, and quantify the covalent and ionic character of the Tl-O bonds.

    Table 1: Calculated Properties of Hydrated Thallium(III) Ion

    Computational Method Basis Set/ECP Species Calculated Tl-O Distance (Å) Key Finding Reference
    Ab initio (HF, MP2) LANL2, SDD [Tl(H₂O)₆]³⁺ ~2.22-2.24 Hexacoordination is the most stable configuration. researchgate.net
    Relativistic DFT 4c-DFT TlOH - Tl-OH bond is weaker than expected due to relativistic effects on 7p₁/₂ orbital. researchgate.net

    Molecular Dynamics Simulations of Thallium(III) Hydroxo Species in Solution Environments

    Molecular dynamics (MD) simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in solution. For thallium(III) hydroxide, MD simulations are essential for understanding its solvation structure, the dynamics of water exchange, and the formation of various hydroxo complexes.

    While direct MD simulations of solid Tl(OH)₃ dissolving are complex, simulations of the solvated Tl³⁺ ion and its hydrolyzed forms provide critical information. These simulations typically use a force field to describe the interactions between atoms, with parameters often derived from or validated by quantum chemical calculations. Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful, treating the central thallium ion and its first hydration shell with high-level quantum mechanics, while the surrounding solvent is modeled with classical mechanics.

    Simulations have confirmed the experimental observation of a stable, hexacoordinate [Tl(H₂O)₆]³⁺ aqua ion. researchgate.net These models can predict the radial distribution functions (RDFs) for Tl-O and Tl-H distances, revealing the structure of the first and second hydration shells. The dynamics of the system, such as the residence time of water molecules in the first hydration shell and the vibrational frequencies of the Tl-O bonds, can also be extracted from MD trajectories. This information is vital for understanding the initial steps of hydrolysis, where a proton is transferred from a coordinated water molecule to the bulk solvent, initiating the formation of Tl(OH)₃.

    Computational Modeling of Hydrolysis and Complexation Equilibria

    The speciation of thallium(III) in water is dominated by hydrolysis, leading to a series of aqua-hydroxo complexes. Computational modeling plays a key role in interpreting experimental data, such as from potentiometric titrations, to determine the stability and predominance of these species at different pH values.

    The hydrolysis of Tl(III) can be represented by the stepwise formation of complexes: Tl³⁺ + H₂O ⇌ [Tl(OH)]²⁺ + H⁺ [Tl(OH)]²⁺ + H₂O ⇌ [Tl(OH)₂]⁺ + H⁺ [Tl(OH)₂]⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺ Tl(OH)₃(aq) + H₂O ⇌ [Tl(OH)₄]⁻ + H⁺

    Experimental studies have determined the equilibrium constants (hydrolysis constants) for these reactions. tandfonline.com The data show that Tl(OH)₃(aq) exists as the dominant species only in a narrow pH range, approximately from 7.4 to 8.8. tandfonline.commdpi.com Below this range, the cationic species [Tl(OH)]²⁺ and [Tl(OH)₂]⁺ are prevalent, while the anionic complex [Tl(OH)₄]⁻ forms at higher pH. tandfonline.comdiva-portal.org this compound itself is exceptionally insoluble, with a computationally revised solubility product (Ksp) as low as 10⁻⁴⁵.². tandfonline.com

    Computational speciation models, using these experimentally derived constants, can predict the distribution of thallium(III) species under various environmental conditions. scu.edu.auresearchgate.net These models are crucial for assessing the mobility, bioavailability, and toxicity of thallium, as each hydroxo species exhibits different chemical properties and reactivity.

    Table 2: Hydrolysis Constants for Thallium(III)

    Hydrolysis Step Reaction log K (Hydrolysis Constant) Reference
    First Tl³⁺ + H₂O ⇌ [Tl(OH)]²⁺ + H⁺ -2.69 tandfonline.com
    Second [Tl(OH)]²⁺ + H₂O ⇌ [Tl(OH)₂]⁺ + H⁺ -3.67 (calculated from cumulative) tandfonline.com
    Third [Tl(OH)₂]⁺ + H₂O ⇌ Tl(OH)₃(aq) + H⁺ -1.06 (calculated from cumulative) tandfonline.com
    Fourth Tl(OH)₃(aq) + H₂O ⇌ [Tl(OH)₄]⁻ + H⁺ -1.36 (calculated from cumulative) tandfonline.com

    Note: The second, third, and fourth stepwise constants are derived from the reported cumulative constants (log β) in the reference.

    Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Catalytic Pathways

    DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, locate transition states, and calculate activation energy barriers. While specific DFT studies on the reaction mechanisms of Tl(OH)₃ are not abundant, the methodology has been applied to reactions involving other thallium(III) compounds, providing a framework for what could be explored. osti.gov

    For instance, thallium(III) compounds are known to act as oxidants or catalysts in various organic reactions. DFT calculations can be used to explore the detailed steps of such reactions. A potential reaction could involve the interaction of an organic substrate with a thallium(III) aqua-hydroxo species. DFT could model the initial coordination of the substrate to the thallium center, followed by electron transfer (oxidation of the substrate) and subsequent transformations. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the proposed mechanism can be constructed. This would clarify, for example, whether the reaction proceeds via an open-shell (radical) or closed-shell mechanism and identify the rate-determining step. Such studies are vital for designing new catalytic processes or understanding the environmental fate of thallium.

    Hirshfeld Surface Analysis and Intermolecular Interaction Prediction in Thallium(III) Systems

    The analysis generates a 3D Hirshfeld surface, typically colored according to properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. nih.gov

    This surface can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and features of the points on this plot provide a quantitative summary of the types of interactions (e.g., H···O, H···H, Tl···O) and their relative contributions to the crystal packing.

    For a hypothetical or computationally modeled crystal structure of Tl(OH)₃, Hirshfeld analysis would be invaluable. It would quantify the strength and nature of the hydrogen bonding network between hydroxide groups, which is expected to be the dominant cohesive force holding the solid together. This would provide a detailed understanding of the forces governing its structure and stability.

    Q & A

    Q. What are the standard synthesis protocols for Thallium(III) hydroxide, and how can its purity be validated experimentally?

    this compound (Tl(OH)₃) is typically synthesized via controlled oxidation of thallium(I) compounds or thermal decomposition of thallium(III) oxide (Tl₂O₃) under inert conditions . For example, heating Tl₂O₃ at 700°C in a vacuum yields Tl(OH)₃, though its instability requires immediate characterization. Purity validation involves:

    • X-ray diffraction (XRD) to confirm crystallinity and phase composition.
    • Thermogravimetric analysis (TGA) to monitor decomposition pathways (e.g., mass loss corresponding to OH⁻ groups).
    • Spectroscopic methods (e.g., FTIR) to identify hydroxide functional groups.

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Due to its extreme toxicity and instability :

    • Personal protective equipment (PPE): Use chemical-resistant gloves (e.g., neoprene), sealed goggles, and lab coats .
    • Ventilation: Work under fume hoods with local exhaust to prevent inhalation of dust or vapors .
    • Storage: Keep in airtight containers under inert gas (e.g., argon) to avoid oxidation or moisture absorption .
    • Decontamination: Clean spills with dilute acetic acid to neutralize alkaline residues, followed by disposal as hazardous waste .

    Q. How does the amphoteric nature of this compound influence its reactivity in aqueous solutions?

    Tl(OH)₃ exhibits amphoteric behavior, dissolving in both acidic and alkaline media :

    • Acidic conditions: Forms Tl³⁺ ions:
      Tl(OH)3+3H+Tl3++3H2O\text{Tl(OH)}_3 + 3\text{H}^+ \rightarrow \text{Tl}^{3+} + 3\text{H}_2\text{O}
    • Alkaline conditions: Forms thallate ions (TlO⁻):
      Tl(OH)3+OHTlO+2H2O\text{Tl(OH)}_3 + \text{OH}^- \rightarrow \text{TlO}^- + 2\text{H}_2\text{O}
      Experimental verification requires pH-dependent solubility tests monitored via conductivity measurements or ion chromatography.

    Advanced Research Questions

    Q. How can researchers address discrepancies in reported solubility data for this compound?

    Conflicting solubility values often arise from variations in experimental conditions (e.g., pH, temperature). Methodological approaches include:

    • Standardized solubility assays: Conduct parallel experiments using gravimetric analysis under controlled pH (e.g., buffered solutions) and inert atmospheres .
    • Cross-validation with Ksp values: Compare results against known solubility products (Table 1) .

    Q. Table 1: Solubility Products (Ksp) of Select Thallium Compounds at 25°C

    CompoundFormulaKsp
    Thallium(I) iodideTlI5.54 × 10⁻⁸
    Thallium(I) thiocyanateTlSCN1.57 × 10⁻⁴
    This compound*Tl(OH)₃~10⁻³⁵ (estimated)
    *Note: Direct Ksp for Tl(OH)₃ is poorly documented due to instability; values are inferred from analogous metal hydroxides .

    Q. What advanced techniques are recommended for studying the decomposition kinetics of this compound?

    Tl(OH)₃ decomposes readily to Tl₂O₃ and water . To quantify kinetics:

    • Isothermal TGA: Measure mass loss over time at fixed temperatures (e.g., 100–300°C) to derive activation energy via the Arrhenius equation.
    • In-situ XRD: Track phase transitions during heating to identify intermediate products.
    • Gas chromatography (GC): Analyze evolved H₂O vapor to correlate decomposition rates with environmental humidity.

    Q. How can conflicting data on Tl(OH)₃’s redox behavior be resolved in electrochemical studies?

    Discrepancies often stem from Tl³⁺/Tl⁺ redox coupling and competing side reactions (e.g., oxide formation). Methodological solutions include:

    • Cyclic voltammetry (CV): Perform scans under deoxygenated conditions (e.g., N₂-purged electrolytes) to isolate redox peaks.
    • X-ray photoelectron spectroscopy (XPS): Validate oxidation states of post-electrolysis samples.
    • Controlled pH experiments: Adjust electrolyte acidity to suppress Tl⁺ re-oxidation .

    Q. What strategies mitigate Tl(OH)₃ instability during long-term spectroscopic analysis?

    • Cryogenic techniques: Use liquid nitrogen-cooled FTIR or Raman setups to slow decomposition.
    • Encapsulation: Embed samples in epoxy resin or paraffin to limit air/moisture exposure.
    • Real-time monitoring: Employ time-resolved spectroscopy to capture transient species before degradation .

    Methodological Considerations

    Q. How should researchers design experiments to differentiate Tl(OH)₃ from Tl(I) hydroxides in mixed systems?

    • Selective precipitation: Add sulfide ions (S²⁻); Tl₂S precipitates (Ksp = 5×10⁻²¹), while Tl(OH)₃ remains soluble at high pH .
    • UV-Vis spectroscopy: Leverage distinct absorption bands (e.g., Tl³⁺ at ~260 nm vs. Tl⁺ at ~200 nm).
    • Titrimetric methods: Use EDTA for Tl³⁺ chelation, with potentiometric endpoints to quantify species .

    Q. What analytical workflows are recommended for detecting trace Tl(OH)₃ in environmental samples?

    • Sample pretreatment: Acid digestion (HNO₃/HCl) to dissolve particulates, followed by pH adjustment to precipitate hydroxides.
    • Inductively coupled plasma mass spectrometry (ICP-MS): Achieve ppb-level detection limits for total thallium.
    • Speciation analysis: Couple ICP-MS with ion chromatography to distinguish Tl³⁺ from Tl⁺ .

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